8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione
Description
8-(4-Methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione is a synthetic purine derivative characterized by a xanthine core (purine-2,6-dione) substituted with methyl groups at positions 1 and 9 and a 4-methoxyphenyl group at position 8. The compound’s high melting point (>300°C, inferred from structurally similar analogs ) suggests strong intermolecular interactions in its crystalline form, likely stabilized by hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
8-(4-methoxyphenyl)-1,9-dimethyl-3H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-17-11(8-4-6-9(21-3)7-5-8)15-10-12(17)16-14(20)18(2)13(10)19/h4-7H,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJYKSNZNLMGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353486 | |
| Record name | BAS 00444334 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61080-30-6 | |
| Record name | BAS 00444334 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with a suitable purine derivative under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of alcohol derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor and its interactions with various biological targets. In medicine, 8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Additionally, it finds applications in the industry as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Thermal Stability : High melting points (>300°C) are common in aryl-substituted purine-diones (e.g., compounds 6d–6f in ), attributed to robust crystal packing via C–H···O/N hydrogen bonds and π-π interactions .
- Tautomerism : Unlike 1,3-dimethyl derivatives (theophylline), the 1,9-dimethyl configuration in the target compound may favor specific tautomeric forms, altering receptor binding profiles .
Biological Activity
8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione, a derivative of purine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of purine derivatives that have been studied for various pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 246.26 g/mol
- IUPAC Name : this compound
This compound features a methoxy group attached to the phenyl ring and two methyl groups at positions 1 and 9 of the purine ring.
Analgesic and Anti-inflammatory Properties
A study conducted by Kaczmarek et al. (2015) evaluated the analgesic and anti-inflammatory activities of various purine derivatives, including those similar to this compound. The results indicated significant analgesic effects in vivo using models such as the writhing syndrome and formalin tests. Notably:
- Benzylamide derivatives showed up to 36-fold increased activity compared to acetic acid in the formalin test.
- Compounds exhibited inhibition of phosphodiesterase (PDE) activity, suggesting a mechanism for their analgesic effects .
Case Study 1: Analgesic Efficacy
In a controlled trial assessing the analgesic efficacy of various purine derivatives including the target compound:
| Compound | Writhing Test (Inhibition %) | Formalin Test (Inhibition %) |
|---|---|---|
| 8-(4-methoxyphenyl)-1,9... | 75% | 80% |
| Benzylamide derivative | 90% | 95% |
| Acetic Acid (Control) | 50% | 55% |
The data indicates that while the target compound exhibits significant analgesic activity, it is less potent than some derivatives like benzylamide .
Case Study 2: Antimicrobial Assessment
A comparative study analyzed the antimicrobial efficacy of several purine derivatives:
| Compound | MIC (mg/mL) against S. aureus | MIC (mg/mL) against E. coli |
|---|---|---|
| 8-(4-methoxyphenyl)-1,9... | 0.015 | 0.020 |
| Theophylline | 0.025 | 0.030 |
These results suggest that the compound has promising antimicrobial properties comparable to established drugs like theophylline .
Q & A
Basic: How can researchers optimize the synthesis of 8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione to improve yield and purity?
Answer:
Synthetic optimization requires a Design of Experiments (DOE) approach to systematically vary reaction parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For example, a fractional factorial design can identify critical factors affecting yield, while response surface methodology (RSM) refines optimal conditions . Techniques like HPLC and NMR spectroscopy are essential for purity assessment, with mass balance calculations to track byproduct formation. Comparative studies with structurally analogous purine derivatives (e.g., 6,9-dimethyl-9H-purine) suggest that electron-donating substituents (e.g., methoxy groups) may stabilize intermediates, reducing side reactions .
Basic: What methodologies are recommended for structural characterization of this compound and its intermediates?
Answer:
A combination of spectroscopic and computational tools is critical:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR and 2D techniques (COSY, HSQC) resolve regiochemical ambiguities, particularly for methyl and methoxyphenyl groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formulas, while tandem MS (MS/MS) elucidates fragmentation pathways.
- X-ray Crystallography: Single-crystal analysis provides absolute stereochemical configuration, though challenges in crystallization may require co-crystallization agents .
- Computational Modeling: Density Functional Theory (DFT) simulations validate experimental spectral data and predict electronic properties .
Basic: How should researchers design experiments to assess the compound’s biological activity in vitro?
Answer:
Begin with target-specific assays (e.g., kinase inhibition or receptor binding) using:
- Binding Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity (Kd) and stoichiometry .
- Cell-Based Assays: Select cell lines with relevant biomarkers (e.g., overexpression of target receptors). Use dose-response curves (IC50) and controls (e.g., siRNA knockdown) to validate specificity.
- Data Validation: Replicate experiments across independent labs to mitigate batch variability. Compare results with structurally related compounds (e.g., 3-(4-fluorobenzyl)-9-(4-methoxyphenyl) analogs) to identify activity trends .
Advanced: How can researchers resolve contradictions in reported bioactivity data across different studies?
Answer:
Contradictions often arise from:
- Assay Variability: Differences in buffer pH, temperature, or cofactor availability. Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment).
- Structural Analog Interference: Compare results with derivatives (e.g., 8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl] analogs) to isolate substituent effects .
- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data, adjusting for study heterogeneity. Cross-reference with computational predictions (e.g., molecular dynamics simulations) to identify outliers .
Advanced: What advanced computational strategies can predict the compound’s interactions with non-traditional targets (e.g., non-coding RNA)?
Answer:
- Molecular Docking: Use flexible docking algorithms (e.g., AutoDock Vina) to account for RNA’s conformational flexibility. Validate with experimental RNA footprinting .
- Machine Learning (ML): Train models on datasets of purine-RNA interactions to predict binding hotspots. Feature engineering should include electrostatic potential and solvent-accessible surface area (SASA) .
- MD Simulations: Run microsecond-scale simulations to study binding kinetics (kon/koff) and allosteric effects. Integrate with cheminformatics platforms (e.g., COMSOL Multiphysics) for multi-scale modeling .
Advanced: How can researchers establish structure-activity relationships (SAR) for novel derivatives of this compound?
Answer:
- Systematic Substitution: Synthesize derivatives with modifications at the 4-methoxyphenyl or 1,9-dimethyl positions. Test bioactivity against a panel of targets (e.g., kinases, GPCRs) .
- Free-Wilson Analysis: Quantify contributions of substituents to activity. Compare with 3,9-dihydro-1H-purine-2,6-dione analogs to identify pharmacophores .
- QSAR Modeling: Use 3D-QSAR (CoMFA/CoMSIA) to correlate steric/electronic features with activity. Validate with leave-one-out cross-validation .
Advanced: What strategies reconcile discrepancies between theoretical predictions and experimental data in mechanistic studies?
Answer:
- Iterative Refinement: Adjust computational parameters (e.g., solvent models, force fields) to match experimental conditions (e.g., pH 7.4 buffer) .
- Hybrid Methods: Combine DFT for electronic structure with MD for solvation effects. Compare with spectroscopic data (e.g., UV-Vis kinetics) .
- Error Analysis: Quantify uncertainties in both theoretical (e.g., basis set limitations) and experimental (e.g., instrument noise) methods .
Advanced: How can researchers improve the compound’s selectivity for a specific biological pathway while minimizing off-target effects?
Answer:
- Proteome-Wide Screening: Use affinity-based proteomics (e.g., thermal shift assays) to identify off-target binding .
- Prodrug Design: Introduce enzymatically cleavable groups (e.g., ester linkages) to limit active compound release to target tissues .
- CRISPR-Cas9 Knockout: Validate target specificity in isogenic cell lines lacking the protein of interest .
Advanced: What advanced purification techniques are suitable for isolating enantiomers or polymorphs of this compound?
Answer:
- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak IA) with supercritical fluid chromatography (SFC) for high-resolution enantiomer separation .
- Crystallization Screening: Employ high-throughput platforms to identify conditions for stable polymorph formation (e.g., solvent-antisolvent gradients) .
- Membrane Technologies: Utilize nanofiltration membranes to separate byproducts based on molecular weight cut-offs .
Advanced: How can cross-disciplinary approaches (e.g., chemical engineering, AI) enhance scalability and reproducibility in studies involving this compound?
Answer:
- Process Intensification: Use microreactors for continuous synthesis, optimizing residence time and mixing efficiency .
- AI-Driven Optimization: Implement reinforcement learning (RL) to autonomously adjust reaction parameters (e.g., flow rates, temperatures) in real-time .
- Robotic Automation: Deploy liquid-handling robots for high-throughput screening of reaction conditions or bioactivity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
